Allyl tert-butyl carbonate
CAS No.: 70122-89-3
Cat. No.: VC2041624
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70122-89-3 |
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Molecular Formula | C8H14O3 |
Molecular Weight | 158.19 g/mol |
IUPAC Name | tert-butyl prop-2-enyl carbonate |
Standard InChI | InChI=1S/C8H14O3/c1-5-6-10-7(9)11-8(2,3)4/h5H,1,6H2,2-4H3 |
Standard InChI Key | SWQDRYKDDGFPLL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)OCC=C |
Canonical SMILES | CC(C)(C)OC(=O)OCC=C |
Basic Properties and Identification
Allyl tert-butyl carbonate is an organic compound with a carbonate functional group connected to both an allyl chain and a tert-butyl group. Its ability to serve as an electrophile in various reactions has made it a valuable reagent in organic synthesis.
Identification Data
Parameter | Value |
---|---|
IUPAC Name | tert-butyl prop-2-enyl carbonate |
CAS Number | 70122-89-3 |
Molecular Formula | C₈H₁₄O₃ |
Molecular Weight | 158.19500 g/mol |
InChI | InChI=1S/C8H14O3/c1-5-6-10-7(9)11-8(2,3)4/h5H,1,6H2,2-4H3 |
InChIKey | SWQDRYKDDGFPLL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)OCC=C |
Physical Properties
Property | Value |
---|---|
Physical State | Colorless liquid |
Density | 0.955 g/cm³ |
Boiling Point | 168°C at 760 mmHg |
Alternative Boiling Point | 100°C at 15 Torr |
Flash Point | 60°C |
Predicted Collision Cross Section [M+H]⁺ | 135.0 Ų |
Predicted Collision Cross Section [M+Na]⁺ | 144.3 Ų |
LogP | 2.12410 |
Chemical Structure and Characterization
Allyl tert-butyl carbonate features a central carbonate group (O-C(=O)-O) where one oxygen is attached to a tert-butyl group (C(CH₃)₃) and the other to an allyl group (CH₂=CH-CH₂-). This structure contributes to its utility in organic synthesis, particularly in reactions involving the transfer of the allyl group.
Structural Features
The allyl group in allyl tert-butyl carbonate contains a terminal alkene, which provides a site for further functionalization. The tert-butyl group, being bulky and electron-donating, influences the reactivity of the compound and can affect the regioselectivity of reactions involving this reagent. The carbonate group serves as a good leaving group in various substitution reactions .
Spectral Characteristics
While the search results don't provide detailed spectral data, the compound can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). NMR signals corresponding to the allyl group (including the vinyl protons) and the tert-butyl group (appearing as a strong singlet for the nine equivalent protons) would be particularly diagnostic.
Synthesis Methods
Several methods have been developed for the synthesis of allyl tert-butyl carbonate, with the most common approaches involving the reaction of allyl alcohol with appropriate reagents to introduce the tert-butyl carbonate group.
Synthesis Using Di-tert-butyl Dicarbonate
A particularly effective method involves the reaction of allyl alcohol with di-tert-butyl dicarbonate (Boc₂O) using 4-dimethylaminopyridine (DMAP) as a catalyst:
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Di-tert-butyl dicarbonate (10 g) is dissolved in 20 mL of anhydrous allyl alcohol
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DMAP (275 mg, 5 mol%) is added all at once
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The reaction proceeds with immediate evolution of CO₂
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After approximately 1 hour, the reaction is complete
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The product is purified by flash chromatography using 5% ethyl acetate/95% hexanes as the mobile phase
This method is advantageous as it provides high yields under relatively mild conditions and uses readily available starting materials.
Industrial Production Methods
In an industrial setting, the synthesis of allyl tert-butyl carbonate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes careful control of temperature and pressure to ensure efficient production.
Chemical Reactions and Reactivity
Allyl tert-butyl carbonate exhibits distinctive reactivity patterns, particularly in metal-catalyzed reactions where it serves as an efficient allylating agent.
Palladium-Catalyzed Allylic Substitution
Allyl tert-butyl carbonate is extensively used in palladium-catalyzed allylic substitution reactions (Tsuji-Trost reactions). In these reactions, the allyl group is transferred to various nucleophiles with the carbonate serving as a leaving group. Studies have shown that tert-butyl carbonates provide higher yields of branched products compared to other carbonates (methyl, ethyl) or acetates .
Researchers have observed that reactions conducted with allylic tert-butyl carbonates give the highest yields of branched products from the carbonates tested, compared to methyl or ethyl carbonates. This is partly because the tert-butyl carbonate group decarboxylates less readily, reducing the formation of ether side products .
Iridium-Catalyzed Allylation
Allyl tert-butyl carbonate has been used in iridium-catalyzed asymmetric allylic substitution reactions. Research has shown that these reactions can proceed with high enantioselectivity when conducted with appropriate chiral catalysts. For example, using iridium catalysts formed from ligands like L1 or L2 with [Ir(cod)Cl]₂, researchers achieved high branched-to-linear ratios and enantioselectivities in allylation reactions .
Cobalt-Catalyzed Regioselective Allylic Alkylation
Recent research has explored cobalt-catalyzed regioselective allylic alkylation reactions using tertiary allyl carbonates like allyl tert-butyl carbonate with 1,3-dicarbonyl compounds. These reactions proceed without the need for external bases, in contrast to common reaction conditions for nucleophilic allylic substitutions catalyzed by palladium, rhodium, or iridium .
One study demonstrated that cobalt(I)-catalyzed reactions with tertiary allyl carbonates and 1,3-dicarbonyl compounds provide high regioselectivity for the branched product. This selectivity pattern is complementary to the selectivity commonly reported for palladium-catalyzed Tsuji-Trost reactions .
Reductive Coupling Reactions
Allyl tert-butyl carbonate can participate in reductive coupling reactions, especially under dual catalytic conditions. Recent research has described a one-step reductive protocol under cobalt/photoredox catalysis for the synthesis of 1,4-dienes with excellent regio- and stereoselectivity using allyl carbonates as π-allyl sources .
Applications in Organic Synthesis
Allyl tert-butyl carbonate has several important applications in organic synthesis, particularly in creating complex molecules and installing specific functional groups.
Synthesis of N-Allyl Carbamates
Allyl tert-butyl carbonate is used in the synthesis of N-allyl carbamates through direct asymmetric allylic substitution. Researchers have investigated reactions of tert-butyl carbamate (BocNH) with allyl tert-butyl carbonate in the presence of various catalysts to produce N-allyl carbamates with high regioselectivity and enantioselectivity .
Formation of Carbon-Carbon Bonds
The compound is valuable for forming new carbon-carbon bonds in organic synthesis. Its ability to serve as an allyl source in various metal-catalyzed reactions makes it useful for constructing complex molecular frameworks .
Synthesis of Pharmaceuticals and Fine Chemicals
Allyl tert-butyl carbonate is employed in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals. It is particularly useful in medicinal chemistry and material science for the synthesis of complex molecules with specific stereochemical properties.
Enantioselective Reactions
The compound has been extensively studied in enantioselective reactions, particularly iridium-catalyzed asymmetric allylic substitutions. These reactions can provide products with high enantiopurity, which is important for the synthesis of bioactive compounds and natural products .
Comparison with Related Compounds
Allyl tert-butyl carbonate belongs to a family of allyl carbonates that differ in their reactivity and applications in organic synthesis.
Comparison with Other Allyl Carbonates
The unique reactivity of allyl tert-butyl carbonate is attributed to the presence of the bulky tert-butyl group, which influences the reactivity and selectivity in chemical reactions due to steric and electronic effects.
Relationship to BOC Protecting Group Chemistry
While allyl tert-butyl carbonate contains a tert-butyloxycarbonyl (BOC) moiety, it functions differently from the traditional BOC protecting group used for amines. The BOC protecting group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions .
Recent Research Developments
Recent research has expanded the understanding and applications of allyl tert-butyl carbonate in organic synthesis.
Deprotection Studies
Recent studies have investigated methods for the cleavage of tert-butyl groups in various compounds, including carbonates. One study reported a catalytic protocol for mild tert-butyl deprotection using tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane. This method allows for the removal of tert-butyl groups under mild conditions without requiring high temperatures, transition metals, or strong acids or bases .
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